An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a key organic compound utilized in advanced materials science and as a versatile building block in organic synthesis. This document details its chemical and structural properties, experimental protocols for its synthesis and analysis, and its significant role, particularly in the development of Metal-Organic Frameworks (MOFs).
Chemical and Structural Properties
4,4'-Carbonyldibenzoic acid, also known as Benzophenone-4,4'-dicarboxylic acid, is an aromatic dicarboxylic acid featuring a central carbonyl group that links two benzoic acid moieties.[1] This V-shaped geometry is a key structural feature that influences the architecture of coordination polymers and MOFs.[2]
Physical and Chemical Data
The fundamental physicochemical properties of 4,4'-Carbonyldibenzoic Acid are summarized below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₅ | [1][3] |
| Molecular Weight | 270.24 g/mol | [2][3][4] |
| Appearance | White to light yellow powder/crystal | [3][5] |
| Melting Point | >365°C | [3] |
| Boiling Point | 534.5°C at 760 mmHg (estimate) | [6] |
| Density | 1.403 g/cm³ (estimate) | [6] |
| pKa | 3.37 ± 0.10 (Predicted) | [3] |
| Storage | Sealed in dry, room temperature conditions | [3][7] |
Structural Identifiers
Precise identification of chemical compounds is critical in research and development. The following table lists the key structural identifiers for 4,4'-Carbonyldibenzoic Acid.
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(4-carboxybenzoyl)benzoic acid | [1] |
| Synonyms | Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone | [1][3] |
| CAS Number | 964-68-1 | [2][3] |
| InChI | 1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | [1][7] |
| InChIKey | LFEWXDOYPCWFHR-UHFFFAOYSA-N | [1][2][7] |
| SMILES | C(C1=CC=C(C=C1)C(O)=O)(C1=CC=C(C=C1)C(O)=O)=O | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 4,4'-Carbonyldibenzoic Acid are essential for its practical application in a laboratory setting.
Synthesis Methodologies
The synthesis of 4,4'-Carbonyldibenzoic Acid can be achieved through several established routes. The most common methods involve the oxidation of a diarylmethane precursor or Friedel-Crafts acylation.
Method 1: Oxidation of 4,4'-Dimethyldiphenylmethane
This is a robust and frequently cited method for producing high-purity 4,4'-Carbonyldibenzoic Acid. The process involves two main stages: synthesis of the precursor followed by its oxidation.
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Step 1: Synthesis of 4,4'-Dimethyldiphenylmethane (Precursor)
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add toluene, which acts as both reactant and solvent.
-
Catalyst Addition: Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Alkylation: Slowly add a methylene source, like formaldehyde or dichloromethane, to the reaction mixture.[2] The reaction proceeds as a Friedel-Crafts alkylation.[2]
-
Work-up: After the reaction is complete, the mixture is quenched, typically with an acid solution, and the organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 4,4'-dimethyldiphenylmethane.
-
-
Step 2: Oxidation to 4,4'-Carbonyldibenzoic Acid
-
Reaction Setup: Dissolve the synthesized 4,4'-dimethyldiphenylmethane in a suitable solvent.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the solution.[2] The mixture is typically heated to drive the oxidation of the methyl groups to carboxylic acid groups.
-
Isolation: Upon completion, the reaction mixture is cooled. The product is isolated by acidification, which precipitates the dicarboxylic acid.
-
Purification: The crude product is collected via filtration, washed with water, and then subjected to purification.
-
Method 2: Friedel-Crafts Acylation
This alternative pathway can be adapted for the synthesis of 4,4'-Carbonyldibenzoic Acid.[2]
-
Reaction Setup: Charge a reaction vessel with a suitable solvent and a Lewis acid catalyst (e.g., AlCl₃).
-
Acylation: React an appropriately substituted benzoyl chloride derivative with a substituted benzene ring. For instance, 4-fluorobenzoyl chloride can be reacted with fluorobenzene in a reaction that can be adapted for this synthesis.[2]
-
Hydrolysis & Work-up: The intermediate product is then hydrolyzed to yield the final dicarboxylic acid, followed by standard isolation and purification procedures.
Purification Protocol: Recrystallization
High purity is often required for applications such as MOF synthesis. Recrystallization is a standard and effective purification technique.
-
Dissolution: Dissolve the crude 4,4'-Carbonyldibenzoic Acid in a minimum amount of a suitable hot solvent. A patent for a similar compound, 4,4'-biphenyldicarboxylic acid, specifies absolute methanol as a recrystallization solvent.[8]
-
Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Crystals of the purified compound will form.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
The structure and purity of the synthesized 4,4'-Carbonyldibenzoic Acid are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets corresponding to the protons on the two benzene rings would be anticipated. The acidic protons of the carboxyl groups will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), though this signal can sometimes be exchanged with residual water in the solvent.[9][10]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~190-200 ppm), the carboxyl carbons (~165-175 ppm), and several signals for the aromatic carbons in the 120-140 ppm region.[9][10]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of the key functional groups.[11]
-
A very broad absorption band is expected in the range of ~3300 to 2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[11][12]
-
A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration will appear around 1700-1680 cm⁻¹ .[11][12]
-
The C-O stretching vibration of the carboxylic acid group will be visible in the ~1320 to 1210 cm⁻¹ region.[11][12]
-
Aromatic C=C stretching vibrations will appear in the ~1600 to 1450 cm⁻¹ region.[12]
-
Key Applications and Significance
4,4'-Carbonyldibenzoic Acid is a cornerstone linker molecule in materials chemistry and holds potential as a scaffold in medicinal chemistry.
Metal-Organic Frameworks (MOFs)
The primary application of 4,4'-Carbonyldibenzoic Acid is in the construction of MOFs. Dicarboxylic acids are fundamental linkers in creating these highly porous materials.[2]
-
Structural Role: The molecule's V-shaped geometry and rigid aromatic backbone are crucial for forming robust, porous frameworks with high thermal and chemical stability.[2] This shape allows for the creation of more complex and diverse network topologies compared to linear linkers.[2]
-
Tunable Properties: The central ketone group offers a site for potential post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications.[2]
-
Applications of Resulting MOFs: MOFs built from this linker show significant promise in areas such as gas storage, chemical separations, and heterogeneous catalysis due to their high porosity and large surface areas.[2]
Drug Development and Organic Synthesis
While its role in MOFs is well-established, the structural motifs within 4,4'-Carbonyldibenzoic Acid are relevant to drug development. Benzoic acid derivatives are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[13][14][15] The rigid benzophenone core can serve as a scaffold for designing novel therapeutic agents, such as inhibitors for specific enzymes.[16] Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in complex organic syntheses.[13][14]
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 4,4'-Carbonyldibenzoic Acid.
Caption: Role of 4,4'-Carbonyldibenzoic Acid in MOF formation.
References
- 1. 4,4'-Carbonyldibenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4,4'-Carbonyldibenzoic Acid | 964-68-1 | Benchchem [benchchem.com]
- 3. BENZOPHENONE-4,4'-DICARBOXYLIC ACID | 964-68-1 [chemicalbook.com]
- 4. Benzophenone-4,4'-dicarboxylic Acid | C15H10O5 | CID 590830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzophenone-4,4'-dicarboxylic Acid | 964-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. henankerui.lookchem.com [henankerui.lookchem.com]
- 7. 4,4'-Carbonyldibenzoic acid | 964-68-1 [sigmaaldrich.com]
- 8. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
